4-bromo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine
Description
Properties
Molecular Formula |
C9H9BrN4 |
|---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
4-bromo-N-(2-methylpyrazol-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H9BrN4/c1-14-9(3-5-12-14)13-8-6-7(10)2-4-11-8/h2-6H,1H3,(H,11,13) |
InChI Key |
PLRIUUDPEHQBNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)NC2=NC=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the brominated pyrazole with 2-aminopyridine using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 4-bromo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucle
Biological Activity
4-Bromo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to the class of pyrazole derivatives, which have been studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is . It has a molecular weight of 232.08 g/mol. The structure features a bromine atom at the 4-position of the pyrazole ring and a methyl group at the 1-position, contributing to its unique chemical reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may inhibit specific enzymes or modulate receptor activity, leading to its observed effects in cellular assays.
Antimicrobial Activity
Table 1 summarizes the antimicrobial activity of this compound against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | |
| Escherichia coli | 0.025 mg/mL | |
| Candida albicans | 0.030 mg/mL |
The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Its antifungal properties were also notable against Candida albicans.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of pyrazole derivatives. A study on similar compounds indicated that modifications at the pyrazole ring can enhance cytotoxicity against cancer cell lines. For instance, compounds with a similar structure showed IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may also possess anticancer properties worth exploring further.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of several pyrazole derivatives, including our compound of interest. The study found that modifications such as bromination significantly enhanced antimicrobial activity compared to non-brominated analogs .
- Anticancer Screening : Another study evaluated a library of pyrazole derivatives for their anticancer activity against human cancer cell lines. Compounds with similar structural features to this compound demonstrated promising results, with some achieving IC50 values below 10 µM .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-bromo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine. This compound has shown efficacy against various cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce apoptosis.
Case Study: Anticancer Efficacy
A study evaluated the compound against MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines. The results indicated significant cytotoxic effects with IC50 values ranging from 10 to 25 µM, suggesting that the compound may serve as a lead structure for further drug development in oncology.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| A549 | 20 |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. It exhibited moderate activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus and Escherichia coli showed promising results:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 32 |
| Escherichia coli | 14 | 64 |
These findings indicate that modifications to the pyrazole ring could enhance its antimicrobial potency.
Computational Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. These studies suggest that the compound interacts favorably with key enzymes involved in cancer progression and microbial resistance mechanisms.
Comparison with Similar Compounds
Structural Analog: 2-(Benzylthio)-6-Fluoropyridine
- Molecular Formula : C₁₂H₁₀FNS
- Molecular Weight : 219.28 g/mol .
- Key Differences: Substituents: Replaces the bromine and pyrazolylamine groups with a fluorine atom and a benzylthio (-S-CH₂C₆H₅) moiety. Molecular Weight: The absence of bromine reduces molecular weight by ~33.8 g/mol, which may influence solubility and diffusion properties .
Halogen-Swapped Analogs: 4-Chloro-N-(1-Methyl-1H-Pyrazol-5-yl)Pyridin-2-Amine
- Hypothetical Molecular Formula : C₉H₉ClN₄.
- Reactivity: Bromine’s higher polarizability may enhance susceptibility to nucleophilic aromatic substitution compared to chlorine .
Pyrazole-Modified Analogs: 4-Bromo-N-(3,5-Dimethyl-1H-Pyrazol-1-yl)Pyridin-2-Amine
- Hypothetical Molecular Formula : C₁₀H₁₁BrN₄.
- Solubility: Enhanced hydrophobicity due to methyl groups could reduce aqueous solubility compared to the 1-methyl derivative .
Physicochemical and Functional Comparisons
Reactivity in Cross-Coupling Reactions
- Target Compound : Bromine’s leaving-group capability makes it suitable for Suzuki-Miyaura couplings.
- Fluorine Analog : Fluorine’s strong C-F bond limits participation in such reactions, redirecting utility toward electrophilic aromatic substitution .
Lumping Strategy for Predictive Modeling
As per the lumping strategy (grouping structurally similar compounds), 4-bromo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine could be categorized with other halogenated pyridine derivatives. For example:
- Shared Properties : LogP, hydrogen-bonding capacity, and aromatic ring geometry.
- Divergences : Halogen-specific reactivity and steric profiles necessitate separate consideration in reaction mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-bromo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Buchwald–Hartwig amination or Ullmann coupling between 4-bromo-2-aminopyridine and 1-methyl-1H-pyrazole-5-amine. Evidence from analogous pyrazole-pyridine systems shows that palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands in toluene at 110°C yield >70% under inert conditions . Microwave-assisted methods (e.g., 150°C for 30 minutes) may reduce side-product formation .
Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : Compare - and -NMR shifts with literature data for similar pyrazole-pyridine hybrids. For example, pyrazole protons typically resonate at δ 7.2–8.1 ppm, while pyridin-2-amine protons appear at δ 6.5–7.0 ppm .
- X-ray crystallography : Single-crystal analysis (e.g., triclinic system, space group P1) can confirm bond angles (e.g., C–N–C ~120°) and intermolecular interactions (e.g., Br···H hydrogen bonds) .
Q. What are the common impurities or by-products formed during synthesis, and how can they be mitigated?
- Methodology : Common impurities include unreacted bromopyridine derivatives or dimerized pyrazole intermediates. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or preparative TLC (silica gel, ethyl acetate/hexane) can isolate the target compound. Optimizing stoichiometry (1:1.2 amine:halide ratio) reduces dimerization .
Advanced Research Questions
Q. How does the bromine substituent at the pyridine 4-position influence electronic properties and reactivity in cross-coupling reactions?
- Methodology : The bromine atom acts as a directing group for Suzuki–Miyaura or Sonogashira couplings. DFT calculations (e.g., B3LYP/6-31G*) show its electron-withdrawing effect lowers the LUMO energy of the pyridine ring, enhancing reactivity with aryl boronic acids. Experimental studies on similar systems report >80% conversion using Pd(PPh₃)₄ and K₂CO₃ in THF/water .
Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound?
- Methodology : Discrepancies in bioactivity (e.g., kinase inhibition vs. GPCR modulation) may arise from assay conditions (e.g., ATP concentration, cell lines). Standardize assays using:
- Dose-response curves (IC₅₀ values) across multiple replicates.
- Off-target screening (e.g., Eurofins Panlabs panel) to identify cross-reactivity .
Q. How can computational modeling predict the binding mode of this compound to protein targets like kinases or GPCRs?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., CDK2). The pyrazole nitrogen may form hydrogen bonds with hinge-region residues (e.g., Glu81), while bromine participates in hydrophobic contacts .
- MD simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodology : Poor solubility in common solvents (e.g., water, ethanol) complicates crystallization. Strategies:
- Solvent screening : Use mixed solvents (e.g., DMSO/diethyl ether) for slow vapor diffusion.
- Co-crystallization : Add co-formers (e.g., succinic acid) to enhance lattice stability. Crystallographic data for analogs (e.g., triclinic P1, Z=2) guide unit cell parameter optimization .
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize microwave-assisted methods for higher yields and purity.
- Data Reproducibility : Standardize bioassays with rigorous controls and replicate experiments.
- Computational Validation : Combine docking with MD simulations to refine binding hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
